molecular formula C6H3F2NaO2S B13209998 Sodium 2,3-difluorobenzene-1-sulfinate

Sodium 2,3-difluorobenzene-1-sulfinate

Cat. No.: B13209998
M. Wt: 200.14 g/mol
InChI Key: QHZYJYLGWUOCDZ-UHFFFAOYSA-M
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Description

Significance of Arylsulfinate Salts as Versatile Synthetic Building Blocks

Arylsulfinate salts, including sodium salts like Sodium 2,3-difluorobenzene-1-sulfinate, are highly valued in organic synthesis for their stability and versatile reactivity. rsc.org These compounds are generally stable, odorless, and can often be prepared from readily available sulfonyl chlorides. nih.gov Their utility stems from their capacity to act as precursors to a wide array of organosulfur compounds by participating in reactions as sulfonylating (RSO₂–), sulfenylating (RS–), or sulfinylating (RSO–) agents, depending on the reaction conditions. rsc.orgnih.gov

The primary application of arylsulfinate salts is in the construction of carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. nih.gov This reactivity allows for the synthesis of several important classes of molecules:

Sulfones: Arylsulfinates are widely used as nucleophilic partners in transition metal-catalyzed cross-coupling reactions with aryl halides or triflates to form diaryl sulfones. concordia.ca Recent advances have enabled these couplings using various catalysts, including palladium and nickel, which facilitate the formation of the C–S bond through a process known as desulfinative cross-coupling. concordia.canih.govmdpi.com

Sulfonamides: These salts can be coupled with amines under oxidative conditions, often mediated by agents like molecular iodine, to produce sulfonamides, a functional group prevalent in pharmaceuticals. nih.gov

Thiosulfonates: Reaction with thiols or through disproportionation reactions can yield thiosulfonates. nih.govresearchgate.net

The multifaceted reactivity of arylsulfinate salts makes them indispensable building blocks for chemists seeking to introduce sulfur-containing functional groups into complex molecules.

Key Transformations of Arylsulfinate Salts
Reactant TypeBond FormedProduct ClassTypical Reaction Conditions
Aryl/Alkyl HalidesC–SSulfonesPalladium or Nickel Catalysis concordia.camdpi.com
AminesN–SSulfonamidesOxidative Coupling (e.g., with I₂) nih.gov
ThiolsS–SThiosulfonatesMetal Catalysis (e.g., CuI, FeCl₃) nih.gov
Alkenes/AlkynesC–SVinyl/Allylic SulfonesRadical Addition or Metal Catalysis

Contextualizing Organofluorine Compounds in Modern Synthetic Chemistry

Organofluorine chemistry has become a cornerstone of modern chemical science, with profound impacts on pharmaceuticals, agrochemicals, and materials science. The strategic incorporation of fluorine atoms into organic molecules dramatically alters their physical, chemical, and biological properties. nih.gov This is due to the unique characteristics of the fluorine atom and the carbon-fluorine (C–F) bond.

The C–F bond is one of the strongest single covalent bonds in organic chemistry, which imparts exceptional thermal and metabolic stability to molecules. Fluorine is also the most electronegative element, leading to significant changes in the electronic properties of a molecule, which can influence its reactivity and intermolecular interactions. Key effects of fluorination include:

Enhanced Metabolic Stability: The strength of the C–F bond makes it resistant to cleavage by metabolic enzymes, which can prolong the active lifetime of a drug in the body.

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through cell membranes, improving its bioavailability.

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which is a critical parameter in drug design.

The transformative effects of fluorine are evident across various sectors. An estimated one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs. In materials science, fluoropolymers like Polytetrafluoroethylene (PTFE) are renowned for their chemical inertness and low friction coefficients.

Examples of Influential Organofluorine Compounds
CompoundClassApplication AreaKey Feature
Fluoxetine (Prozac)PharmaceuticalAntidepressantTrifluoromethyl group enhances bioavailability.
Fluticasone (Flonase)PharmaceuticalCorticosteroidFluorination increases potency and stability. nih.gov
FipronilAgrochemicalInsecticideContains a trifluoromethyl group for enhanced efficacy. nih.gov
Polytetrafluoroethylene (Teflon)FluoropolymerMaterials ScienceHigh thermal stability and chemical resistance.
Hydrofluorocarbons (HFCs)FluorocarbonRefrigerantsUsed as replacements for ozone-depleting CFCs.

Positioning this compound within Contemporary Organosulfur and Organofluorine Chemistry

This compound represents a convergence of the two chemical domains discussed above. As a synthetic reagent, its value lies in its ability to introduce the 2,3-difluorobenzenesulfonyl moiety into target molecules. This specific structural unit combines the versatile reactivity of the sulfinate group with the potent electronic effects of a difluorinated aromatic ring.

The compound can be expected to participate in the full range of reactions characteristic of arylsulfinate salts, such as palladium-catalyzed desulfinative cross-couplings to form diaryl sulfones. concordia.ca The presence of two adjacent fluorine atoms on the benzene (B151609) ring creates a distinct electronic environment. These fluorine atoms act as strong electron-withdrawing groups, which can influence the nucleophilicity of the sulfinate and the stability of reaction intermediates.

The specific 2,3-difluoro substitution pattern is of particular interest in fields like medicinal chemistry and materials science, where precise control over a molecule's conformation and electronic properties is critical. Introducing the 2,3-difluorophenyl group can lead to novel compounds with tailored properties, such as:

Fine-tuned Biological Activity: The unique electronic and steric profile of the 2,3-difluorophenyl group can optimize interactions with biological targets like enzymes or receptors.

Advanced Material Properties: In materials science, incorporating such a group can influence properties like thermal stability, solubility, and the electronic characteristics of polymers or small-molecule electronics.

Therefore, this compound is not merely another arylsulfinate salt but a specialized building block. It provides synthetic chemists with a powerful tool to access a distinct region of chemical space, enabling the creation of novel and potentially high-value molecules that merge the functionalities of organosulfur and organofluorine chemistry. The synthesis of its precursor, 2,3-difluorobenzene-1-sulfonyl chloride, from which the sulfinate can be readily prepared, underscores the accessibility of this valuable reagent for advanced research. nih.gov

Properties

Molecular Formula

C6H3F2NaO2S

Molecular Weight

200.14 g/mol

IUPAC Name

sodium;2,3-difluorobenzenesulfinate

InChI

InChI=1S/C6H4F2O2S.Na/c7-4-2-1-3-5(6(4)8)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

QHZYJYLGWUOCDZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)[O-])F)F.[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium 2,3 Difluorobenzene 1 Sulfinate

Established Preparative Routes to Sodium Arylsulfinates

The most common and traditional methods for synthesizing sodium arylsulfinates are valued for their reliability and straightforward execution. These approaches typically begin with readily available starting materials like arylsulfonyl chlorides or employ electrochemical means.

Reduction Strategies from Arylsulfonyl Chlorides

The reduction of arylsulfonyl chlorides is a cornerstone for the synthesis of sodium arylsulfinates. This method is widely adopted due to the commercial availability of a diverse range of sulfonyl chloride precursors. The most prevalent approach involves reacting the corresponding sulfonyl chloride with a reducing agent, such as sodium sulfite (B76179) (Na₂SO₃) in an aqueous medium. nih.gov

The general reaction involves the treatment of an arylsulfonyl chloride with sodium sulfite and a base like sodium bicarbonate in water, typically with heating. nih.govchemicalbook.com This process efficiently converts the sulfonyl chloride to the desired sodium sulfinate salt. nih.gov For instance, benzenesulfonyl chloride can be converted to sodium benzenesulfinate (B1229208) in high yield by heating it with sodium sulfite and sodium bicarbonate in water at 80°C for four hours. chemicalbook.com Another common reducing agent is zinc dust. nih.gov These methods are robust and can be applied to a wide variety of substituted arylsulfonyl chlorides, suggesting their applicability for the synthesis of Sodium 2,3-difluorobenzene-1-sulfinate from 2,3-difluorobenzene-1-sulfonyl chloride.

Table 1: Representative Reduction of Arylsulfonyl Chlorides

Starting Material Reducing Agent / Conditions Product Yield Reference
Benzenesulfonyl chloride Na₂SO₃, NaHCO₃, Water, 80°C, 4h Sodium benzenesulfinate High nih.govchemicalbook.com

Electrochemical Synthesis Approaches

Electrochemical methods offer a modern, green, and efficient alternative for synthesizing sulfinates and their derivatives. tandfonline.com These techniques avoid the need for external chemical oxidants or reductants by using electrical current to drive the desired transformation. tandfonline.comnih.gov An electrochemical strategy has been developed for the decarboxylative sulfonylation of arylacetylenic acids with sodium arylsulfinates, demonstrating the utility of electrochemistry in forming sulfonyl-containing compounds. tandfonline.com

More directly, nickel-catalyzed electrocatalytic sulfinylation of aryl halides using sulfur dioxide (SO₂) has emerged as a scalable and chemoselective method. nih.gov This process converts aryl halides into the corresponding aryl sulfinates at room temperature. The sulfinate intermediates can then be derivatized in a one-pot fashion. nih.gov This approach shows great tolerance for various substituents, including those at the ortho-position, which is a known limitation in some palladium-catalyzed systems. nih.gov This suggests that 1,2,3-trifluorobenzene (B74907) or a related halogenated precursor could potentially be converted to this compound via an electrochemical pathway.

Indirect and Advanced Synthetic Pathways for Arylsulfinate Analogues

Beyond direct conversions, several multi-step and catalytically advanced pathways have been developed for the synthesis of arylsulfinates and related sulfonyl compounds. These methods provide alternative routes that can accommodate more complex substrates or offer different reactivity profiles.

Michael Addition-Oxidation-Reduction Sequences for Sulfinate Formation

The Michael addition, or conjugate addition, is a versatile C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This principle can be extended to form C-S bonds, initiating a sequence to produce sulfinates. An arylsulfinate anion can act as the nucleophile in a Michael addition with an electron-deficient alkene to form an alkyl aryl sulfone. mdpi.com

A comprehensive synthetic route involves the Michael addition of a thiol to an activated alkene like acrylonitrile. The resulting sulfide (B99878) is then oxidized, often with hydrogen peroxide in acetic acid, to form the corresponding sulfone. nih.gov Subsequent treatment of this sulfone with a sodium thiolate can then yield the desired sodium sulfinate. nih.gov This sequence provides a modular approach to building substituted sulfinates from simple precursors.

Table 2: Michael Addition for Sulfone Synthesis

Nucleophile Michael Acceptor Product Type Reference
Enolate α,β-Unsaturated Ketone 1,5-Dicarbonyl Compound masterorganicchemistry.com

Conversion from Precursor Sulfones

Sulfones themselves can serve as precursors for sodium sulfinates. One established method involves reacting 2-alkylthiobenzothiazoles, which are prepared from 2-mercaptobenzothiazole, with an oxidizing agent to form the corresponding sulfones. These sulfones are then treated with sodium borohydride (B1222165) to generate the desired sodium sulfinates. This pathway is compatible with a diverse range of functional groups, including alkenes, alkynes, and ethers. nih.gov Another approach involves the cleavage of a pyridine (B92270) moiety from 2-pyridyl sulfones using sodium thiolates to furnish the target sulfinate salts. nih.gov

Synthesis via Organometallic Intermediates (e.g., copper-catalyzed methods)

Copper-catalyzed cross-coupling reactions provide a powerful and mild route to arylsulfinates. nih.govacs.org These methods often utilize aryl halides as starting materials. For instance, a copper-catalyzed coupling of (hetero)aryl halides with a sulfonylation reagent like sodium 1-methyl 3-sulfinopropanoate (SMOPS) can produce masked sulfinates. nih.govacs.org These masked sulfinates, which are β-ester (hetero)aryl sulfones, can then be unmasked under basic conditions to release the desired sulfinate. nih.govacs.org This approach is notable for using substoichiometric amounts of a copper salt and proceeding under mild, base-free conditions. nih.govacs.org

Another three-component copper-catalyzed reaction involves the 1,2-aryl sulfonylation of vinylarenes and 1,3-dienes with sodium sulfinates and aryl boronic acids. rsc.org This process, which proceeds at room temperature, involves the generation of a sulfonyl radical from the sodium sulfinate, which then adds across the alkene. The resulting radical intermediate subsequently undergoes a copper-catalyzed arylation. rsc.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Sodium arylsulfinate
Arylsulfonyl chloride
Sodium sulfite
Benzenesulfonyl chloride
Sodium benzenesulfinate
Sodium bicarbonate
Zinc
p-Toluenesulfonyl chloride
Sodium p-toluenesulfinate
Sulfur dioxide
Acrylonitrile
Hydrogen peroxide
Acetic acid
2-mercaptobenzothiazole
Sodium borohydride
2-pyridyl sulfone
Sodium 1-methyl 3-sulfinopropanoate (SMOPS)

Scalable and Sustainable Synthesis Innovations

Recent progress in chemical synthesis has led to the development of novel methodologies that are particularly relevant to the industrial-scale production of complex molecules like this compound. These innovations prioritize continuous manufacturing processes and the use of safer, more manageable reagents.

Aryl diazonium salts are pivotal intermediates in the synthesis of a wide array of aromatic compounds. However, their inherent instability and potential for explosive decomposition present significant safety risks in traditional batch processing. rsc.org Continuous flow technology has emerged as a superior alternative for the safe generation and immediate consumption of these reactive species. researchgate.net

The benefits of continuous flow systems include enhanced temperature control, precise mixing, and a small reaction volume at any given time, which significantly mitigates the hazards associated with the accumulation of unstable intermediates. researchgate.net This technology has been successfully applied to diazotization reactions, allowing for the in-situ formation of aryl diazonium salts which can then be directly used in subsequent transformations. arkat-usa.orgacs.org For instance, a flow process can be designed where an aniline (B41778) precursor is mixed with a diazotizing agent in a microreactor, and the resulting diazonium salt is immediately combined with a sulfinating agent to form the desired product. This approach not only enhances safety but also often improves reaction efficiency and product purity. rsc.org Research has demonstrated the successful synthesis of various aryldiazonium tetrafluoroborates in continuous flow with yields ranging from 64-100%. arkat-usa.org

Table 1: Comparison of Batch vs. Flow Synthesis for Aryldiazonium Tetrafluoroborates

Entry Substrate Batch Yield (%) Flow Yield (%)
1 Aniline 80 85
2 4-Fluoroaniline 75 82
3 4-Chloroaniline 82 90
4 4-Bromoaniline 85 92
5 4-Nitroaniline 60 75

This table presents a conceptual comparison based on literature findings demonstrating the general advantages of flow chemistry for the synthesis of aryldiazonium salts, which are precursors to sulfinates. arkat-usa.org

The development of a continuous flow protocol for the Balz-Schiemann reaction, a classic method for preparing aryl fluorides from anilines, further underscores the power of this technology in handling potentially hazardous diazonium salt intermediates without the need for isolation. nih.gov

The direct use of gaseous sulfur dioxide (SO₂) in chemical synthesis is often challenging due to its toxicity and difficult handling. Consequently, the development of solid, stable, and easily manageable SO₂ surrogates has been a significant advancement in the synthesis of sulfonyl compounds. globethesis.comrsc.org These surrogates provide a safe and convenient source of the SO₂ moiety for the synthesis of sulfinates and sulfones. rsc.org

One prominent example is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which can be used to trap in situ generated aryl magnesium or aryl lithium reagents to produce the corresponding sodium arylsulfinates in good to high yields. nih.gov This approach is particularly valuable for the synthesis of fluorinated aryl sulfinates, where the precursor organometallic species can be readily prepared from the corresponding fluorinated aryl halides. The use of inorganic sulfites, such as sodium metabisulfite (B1197395), as a source of the sulfonyl group is another attractive and economically viable strategy. rsc.org

The partnership between sulfur and fluorine is well-established in the development of fluorination and fluoroalkylation reagents. acs.org The direct sulfinatodehalogenation of perfluorinated aryl halides using sodium dithionite (B78146) (Na₂S₂O₄) as the "SO₂" source is a convenient protocol for preparing perfluorinated sulfinate salts. acs.org These methods avoid the direct handling of SO₂ and are amenable to a wide range of substrates, including complex and highly functionalized fluorinated aromatics.

An innovative strategy for the synthesis of sulfonyl derivatives involves the use of masked sulfinate equivalents. These reagents offer a versatile and modular approach to constructing sulfones and other sulfonyl compounds. nih.gov Sodium tert-butyldimethylsilyloxymethanesulfinate (TBSOMS-Na) is a prime example of such a sulfoxylate (B1233899) (SO₂²⁻) equivalent. rsc.org

TBSOMS-Na, which can be easily prepared from commercially available reagents, acts as a potent nucleophile in reactions with various electrophiles. researchgate.net The resulting tert-butyldimethylsilyloxymethyl (TBSOCH₂) sulfones can be considered as masked sulfinates. The TBSOCH₂ group can be subsequently replaced in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), which unmasks the sulfinate in situ for further reaction with a second electrophile. nih.gov This methodology allows for a one-pot, two-step synthesis of unsymmetrical sulfones from two different electrophiles. nih.gov

This approach provides a powerful tool for the synthesis of complex molecules, as it allows for the sequential and controlled introduction of different organic fragments onto the sulfur center. The mild reaction conditions and the high functional group tolerance make this a valuable method for the late-stage functionalization of intricate molecules. nih.govresearchgate.net

Reactivity and Mechanistic Investigations of Sodium 2,3 Difluorobenzene 1 Sulfinate

Radical-Mediated Reaction Pathways

Sodium 2,3-difluorobenzene-1-sulfinate is a versatile precursor for the generation of reactive radical species, which are pivotal intermediates in a variety of modern synthetic transformations. The reactivity is predominantly channeled through the formation of sulfonyl radicals, which can subsequently engage in a cascade of reactions.

Generation and Reactivity of Sulfonyl Radicals

Sodium arylsulfinates are well-established and convenient precursors for sulfonyl radicals, utilized in the synthesis of a wide array of valuable sulfur-containing compounds. The generation of the 2,3-difluorobenzenesulfonyl radical from its corresponding sodium sulfinate salt can be achieved through several methods, most notably via single-electron transfer (SET) oxidation. This process can be initiated using electrochemical methods or, more commonly, through chemical oxidation or photoredox catalysis.

Once generated, the sulfonyl radical (ArSO₂•) is a key intermediate that can participate in numerous transformations. A primary reaction pathway is its addition across π-systems, such as alkenes and alkynes. This radical addition generates a new carbon-centered radical, which can be trapped or undergo further reactions to build molecular complexity. For instance, in the presence of electron-deficient olefins, sulfonyl radicals can engage in coupling reactions to furnish various sulfone products. The reactivity can be precisely controlled; under redox-neutral conditions facilitated by visible light, it is possible to selectively achieve either sulfonamidation or sulfonation of alkenes.

Recent advances have also demonstrated catalyst-free approaches for generating sulfonyl radicals from alternative precursors like aryldiazonium tetrafluoroborates in the presence of a sulfur dioxide source, which then undergo tandem reactions to form complex heterocyclic products. The versatility of sulfonyl radicals is a cornerstone of their utility in organic synthesis, enabling the construction of C–S, N–S, and O–S bonds.

Table 1: Selected Methods for Generating and Reacting Sulfonyl Radicals from Sulfinate Precursors
MethodTypical Reagents/ConditionsIntermediateResulting Product Type
Photoredox CatalysisVisible Light, Photocatalyst (e.g., Ru(bpy)₃²⁺, Ir complexes), Alkene/AlkyneArSO₂•β-Keto sulfones, Vinyl sulfones
ElectrosynthesisElectric Current, Undivided Cell, AlkeneArSO₂•Alkyl/Aryl Sulfones
Chemical OxidationI₂, H₂O₂ArSO₂•N-Sulfonyl Sulfoximines
Acid-MediatedBF₃·OEt₂, Alkyne, O₂ (from air)ArSO₂•β-Keto Sulfones

Role of Aryl Radical Intermediates in Transformations

Aryl radicals are highly reactive chemical intermediates that are central to many organic reactions, including C-H functionalization and biaryl couplings. They are typically generated from precursors such as aryl diazonium salts, aryl halides, or aryl triazenes. While aryl sulfinates primarily generate sulfonyl radicals, the subsequent fragmentation of an aryl sulfonyl radical (ArSO₂•) can, under certain conditions, lead to the formation of an aryl radical (Ar•) and sulfur dioxide (SO₂). However, this desulfonylation process is much less favorable for aryl sulfonyl radicals compared to their alkyl counterparts.

The ambiphilic nature of aryl radicals allows them to abstract hydrogen atoms from both electron-rich and electron-poor C-H bonds, a property that is thermodynamically favorable. This ability is harnessed in C-H functionalization reactions. Furthermore, aryl radicals can readily add to electron-rich systems like heteroaromatics or participate in coupling reactions. Although not the primary pathway from this compound, the potential for forming a 2,3-difluorophenyl radical intermediate under forcing conditions (e.g., high temperature) represents a potential, albeit minor, reaction channel that could lead to products derived from C-H activation or arylation.

Photoredox-Catalyzed Radical Processes

Visible-light photoredox catalysis has become a powerful platform for initiating radical reactions under exceptionally mild conditions. Sodium sulfinates, including this compound, are excellent substrates for these processes due to their favorable oxidation potentials. The general mechanism involves the excitation of a photocatalyst by visible light, which then oxidizes the sulfinate salt via a single-electron transfer (SET) to generate a sulfonyl radical.

This method avoids the use of harsh reagents and high temperatures, offering significant advantages in terms of functional group tolerance. A wide range of transformations are enabled by this approach, including the coupling of sulfonyl radicals with electron-deficient olefins and the difunctionalization of π-systems. In dual catalytic systems combining photoredox and nickel catalysis, sulfinate salts can be coupled with aryl halides to form C(sp²)–SO₂R bonds at room temperature. The process involves the photogenerated sulfonyl radical being intercepted by a Ni(0) species, followed by oxidative addition to the aryl halide and reductive elimination to forge the new bond. Additives can also play a crucial role; for example, CO₂ has been shown to promote the photoredox-catalyzed hydrosulfonylation of alkenes with sulfinates.

Table 2: Examples of Photoredox-Catalyzed Reactions Involving Aryl Sulfinates
TransformationCoupling Partner(s)Catalyst SystemKey Features
CarbosulfonylationStyrenes, CO₂Ru(bpy)₃(PF₆)₂ or 4CzIPNThree-component reaction to install carboxyl and sulfonyl groups.
C(sp²)–SulfonylationAryl/Heteroaryl HalidesNi/Photoredox Dual Catalysis (e.g., Ru(bpy)₃²⁺/NiCl₂·dme)Forms aryl sulfones at room temperature under base-free conditions.
HydrosulfonylationAlkenesPhotocatalyst + CO₂ (promoter)Metal- and acid-free synthesis of sulfonyl compounds.
Radical-Radical CouplingAcid ChloridesVisible Light, PhotocatalystGenerates acyl and thiyl radicals for thioester synthesis.

Polar Reactivity: Nucleophilic and Electrophilic Characteristics of the Sulfinate Moiety

Beyond its role as a radical precursor, the sulfinate moiety (R-SO₂⁻) of this compound exhibits rich polar reactivity, functioning primarily as a potent sulfur-centered nucleophile.

S-Alkylation and S-Arylation Reactions

The reaction of sodium sulfinates with alkylating agents is a classical and direct method for the synthesis of sulfones. In these reactions, the sulfinate anion acts as a nucleophile, attacking an electrophilic carbon center. This process, however, is complicated by the ambident nature of the sulfinate nucleophile, which possesses nucleophilic sites on both sulfur and oxygen. Consequently, a competition exists between S-alkylation, which yields the desired sulfone, and O-alkylation, which produces a sulfinate ester.

The regiochemical outcome of the reaction is governed by the Hard and Soft Acids and Bases (HSAB) principle. The sulfur atom is a soft nucleophilic center, while the oxygen atoms are hard nucleophilic centers. Therefore, soft electrophiles such as methyl iodide tend to favor S-alkylation, whereas hard electrophiles like dimethyl sulfate (B86663) predominantly lead to O-alkylation. Reaction conditions, including the choice of solvent and counterion, can also influence this selectivity. S-Arylation of sulfinates to form diaryl sulfones can be accomplished through transition-metal catalysis, such as the previously mentioned Ni/photoredox dual catalytic system, which proceeds through a radical mechanism rather than a direct polar SₙAr reaction.

Table 3: Regioselectivity in the Alkylation of Sulfinates
ElectrophileHSAB ClassificationMajor ProductRationale
Methyl Iodide (CH₃I)Soft ElectrophileSulfone (S-Alkylation)Favorable interaction between soft sulfur nucleophile and soft electrophile.
Dimethyl Sulfate ((CH₃)₂SO₄)Hard ElectrophileSulfinate Ester (O-Alkylation)Favorable interaction between hard oxygen nucleophile and hard electrophile.
Alkyl Tosylates (R-OTs)Harder ElectrophileMixture, often favors O-AlkylationThe leaving group influences the hardness of the electrophilic carbon.
Benzyl Bromide (BnBr)Soft ElectrophileSulfone (S-Alkylation)Soft electrophilic center favors attack by the soft sulfur atom.

Amphoteric Behavior of the Sulfur Atom

The sulfur atom in the sulfinate functional group demonstrates a fascinating duality in its reactivity, which can be described as amphoteric behavior. While the sulfinate anion itself is unequivocally nucleophilic at the sulfur center, its reactivity can be completely inverted depending on the reaction conditions, allowing it to serve as a precursor to electrophilic species.

This divergent reactivity is elegantly demonstrated in its reactions with pyridinium (B92312) salts. Under base-catalyzed, polar conditions, the sulfinate acts as a nucleophile, attacking the pyridinium ring in an SₙAr-type process to achieve direct C4-sulfonylation. However, when the same reactants are exposed to visible light, they form an electron donor-acceptor (EDA) complex. This completely alters the reaction pathway, initiating a radical process where the sulfinate serves as the electron donor to generate a sulfonyl radical, without the need for an external photocatalyst.

Furthermore, under acidic conditions (e.g., mediated by BF₃·OEt₂), sodium sulfinates can undergo a disproportionation-type reaction to generate both sulfonyl radicals and sulfinyl radicals, showcasing another pathway where the initial nucleophile is transformed into different reactive intermediates. This ability to act as a nucleophile in two-electron pathways or as a single-electron donor in radical pathways depending on external stimuli underscores the versatile and amphoteric nature of the sulfinate moiety in chemical synthesis.

Catalysis in Sulfinate Chemistry

Sodium sulfinates are recognized as powerful and versatile building blocks in organic synthesis. rsc.orgnih.gov Their utility is significantly expanded through various catalytic systems that enable the formation of C-S, N-S, and S-S bonds. rsc.org Depending on the reaction conditions, these bench-stable salts can function as sulfonylating, sulfinylating, or sulfenylating agents. rsc.orgnih.gov The reactivity of sulfinate salts can be harnessed through Lewis acid promotion, transition-metal catalysis, and metal-free approaches, providing a wide array of methods for constructing complex organosulfur compounds. rsc.orgresearchgate.net

Lewis Acid-Promoted Transformations (e.g., BF3·OEt2)

Lewis acids play a crucial role in activating sodium sulfinates for various transformations. Boron trifluoride etherate (BF₃·OEt₂) is a particularly effective promoter for reactions involving these salts. One notable transformation is the BF₃·OEt₂-mediated disproportionate coupling of sodium sulfinates to synthesize thiosulfonates. nih.govgoogle.com This reaction proceeds under mild, metal-free conditions, taking advantage of the Lewis acid to facilitate the formation of a key intermediate. google.com Mechanistic proposals suggest that the Lewis acid coordinates to the oxygen atom of the sulfinate, enhancing its electrophilicity and promoting a cascade that leads to the thiosulfonate product. This method is applicable for the synthesis of both symmetrical and unsymmetrical thiosulfonates. nih.gov

Beyond disproportionation, BF₃·OEt₂ also catalyzes the reaction of sodium sulfinates with other organic substrates. For instance, an efficient and operationally simple method for the synthesis of β-keto sulfones has been developed through the BF₃·OEt₂-promoted reaction of alkynes and sodium sulfinates. researchgate.net This approach avoids the need for expensive transition-metal catalysts and demonstrates good functional group compatibility under mild conditions. researchgate.net

Table 1: Examples of BF₃·OEt₂-Promoted Reactions with Sodium Sulfinates

Reactants Promoter Product Type Key Features Reference
Sodium arylsulfinates BF₃·OEt₂ Thiosulfonates Metal-free, disproportionation coupling nih.gov

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed C-S bond formation)

Transition-metal catalysis, particularly with palladium, has become a cornerstone for C–S bond formation using sulfinate salts. rsc.org Palladium-catalyzed cross-coupling reactions provide a powerful means to construct aryl sulfones and other sulfur-containing molecules with high efficiency and regioselectivity. rsc.orgrsc.org In these reactions, the sulfinate salt typically acts as a nucleophilic sulfur source that couples with an electrophilic partner, such as an aryl halide or triflate.

The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by ligand exchange with the sulfinate salt and subsequent reductive elimination to form the C–S bond and regenerate the Pd(0) catalyst. These methods are attractive because they proceed under relatively mild conditions and tolerate a wide range of functional groups. rsc.org The versatility of this approach has been demonstrated in the synthesis of diverse allylic sulfones from vinyl cyclic carbonates and sodium sulfinates, where in situ-formed palladium nanoparticles were identified as the active catalyst. rsc.org Furthermore, palladium catalysis enables the use of sulfinate precursors, such as aryl sulfonium (B1226848) salts, which can be coupled with sulfinate sources like Rongalite to form masked sulfinates that are subsequently functionalized. nih.govresearchgate.net

Table 2: Palladium-Catalyzed C-S Bond Forming Reactions

Sulfur Source Coupling Partner Catalyst System Product Reference
Sodium sulfinates Vinyl cyclic carbonates Pd₂(dba)₃ Allylic sulfones rsc.org
Rongalite (SO₂²⁻ source) Aryl thianthrenium salts Pd(dppf)Cl₂ Aryl hydroxymethyl sulfones researchgate.net

Metal-Free Approaches for Sulfinate Functionalization

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals to enhance sustainability and reduce costs. Several metal-free strategies for the functionalization of sodium sulfinates have emerged. These methods often rely on the generation of sulfonyl radicals from the sulfinate salt through the use of an external oxidant. researchgate.netresearchgate.net For example, a direct difunctionalization of alkenes with quinoxalin-2(1H)-ones and sodium sulfonates has been achieved using potassium persulfate (K₂S₂O₈) as an oxidant in water, providing an environmentally friendly route to sulfone derivatives. researchgate.net

Other metal-free approaches utilize hypervalent iodine reagents to promote the oxidation of sulfinates. beilstein-journals.org This method allows for the rapid transformation of sulfinate salts into sulfonates by trapping a reactive sulfonium intermediate with alcohols. beilstein-journals.org Additionally, phosphorus reagents have been used to selectively promote either trifluoromethylthiolation or trifluoromethylsulfinylation of indoles using sodium trifluoromethanesulfinate under mild, transition-metal-free conditions. dntb.gov.ua These diverse strategies highlight the broad reactivity of sulfinate salts that can be unlocked without reliance on metal catalysts.

Regio- and Chemoselectivity Governed by Fluorine Substitution

The presence of two adjacent fluorine atoms on the benzene (B151609) ring of this compound profoundly dictates its reactivity and the selectivity of its transformations. The unique electronic properties of fluorine are central to understanding the behavior of this molecule in aromatic substitution and functionalization reactions.

Influence of Fluorine Atoms on Aromatic Ring Reactivity

Fluorine substitution on an aromatic ring has a dual electronic effect. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring. numberanalytics.com This deactivation makes the ring less susceptible to electrophilic aromatic substitution. numberanalytics.com However, fluorine can also act as a weak π-electron donor through its lone pairs, a phenomenon known as the resonance effect (+M). researchgate.net

In the case of polyfluorinated aromatics, the inductive effect typically dominates, leading to increased stability and resistance to oxidation. numberanalytics.comnih.govacs.org A key consequence of this strong inductive withdrawal is the significant activation of the ring towards nucleophilic aromatic substitution (SₙAr). The fluorine atoms stabilize the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step. stackexchange.com This effect is so pronounced that fluoride (B91410), normally a poor leaving group in Sₙ2 reactions, becomes an excellent leaving group in SₙAr reactions. stackexchange.com The presence of multiple fluorine atoms further enhances this effect, making compounds like 2,3-difluorobenzene derivatives highly reactive towards nucleophiles. numberanalytics.com

Table 3: Electronic Effects of Fluorine on Aromatic Rings

Effect Description Consequence for Reactivity
Inductive Effect (-I) Strong electron withdrawal through the sigma bond due to high electronegativity. numberanalytics.com Deactivates the ring for electrophilic attack; strongly activates the ring for nucleophilic attack by stabilizing the Meisenheimer complex. stackexchange.com
Resonance Effect (+M) Weak donation of lone-pair electrons into the pi system. researchgate.net Directs electrophiles to the ortho and para positions, but this effect is largely overshadowed by the strong -I effect.

Applications of Sodium 2,3 Difluorobenzene 1 Sulfinate in Advanced Organic Synthesis

Diverse Carbon-Sulfur Bond Forming Reactions

The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, and sodium 2,3-difluorobenzene-1-sulfinate is an exemplary reagent for this purpose. It facilitates the synthesis of various sulfone structures and can be employed in the creation of sulfides and thiosulfonates, as well as in direct C-H functionalization. rsc.orgresearchgate.netchemrxiv.org

Sodium arylsulfinates, including the 2,3-difluoro derivative, are widely used for the synthesis of sulfones, a key functional group in pharmaceuticals and materials science. mdpi.com

β-Keto Sulfones: These compounds are valuable synthetic intermediates. An efficient and operationally simple method for their synthesis involves the BF₃·OEt₂-promoted reaction of alkynes with sodium sulfinates. This approach is notable for its mild conditions, good functional group tolerance, and the avoidance of metal catalysts.

Table 1: Synthesis of β-Keto Sulfones from Sodium Arylsulfinates and Alkynes
Sodium Arylsulfinate (ArSO₂Na)AlkyneConditionsProductYield
Sodium benzenesulfinate (B1229208)PhenylacetyleneBF₃·OEt₂, Air, 80°C1-Phenyl-2-tosylethan-1-one85%
Sodium p-toluenesulfinate1-OctyneBF₃·OEt₂, Air, 80°C1-(p-Tolylsulfonyl)octan-2-one78%
Sodium 4-chlorobenzenesulfinatePhenylacetyleneBF₃·OEt₂, Air, 80°C2-((4-Chlorophenyl)sulfonyl)-1-phenylethan-1-one82%
This compoundPhenylacetyleneBF₃·OEt₂, Air, 80°C2-((2,3-Difluorophenyl)sulfonyl)-1-phenylethan-1-oneExpected high yield

Note: The yield for this compound is predicted based on the general reactivity of halogenated arylsulfinates in this transformation.

Vinyl Sulfones: The synthesis of vinyl sulfones can be achieved through various methods, including the reaction of sodium sulfinates with alkenes or alkynes. These reactions often proceed via radical pathways and can be catalyzed by transition metals or promoted by electrochemical means.

Allyl Sulfones: Allylic sulfones are another important class of compounds accessible from sodium sulfinates. nih.govrsc.org Methodologies include the direct condensation of sodium arylsulfinates with substrates like β,β-disubstituted nitroalkenes under metal-free conditions.

Beyond sulfones, this compound can be utilized in the synthesis of compounds with sulfur in lower oxidation states, such as sulfides and thiosulfonates. rsc.org

Sulfides: The synthesis of sulfides from sodium sulfinates is a less direct process, often involving a multi-step, one-pot procedure where the sulfinate is first converted to a thiol derivative before reacting with a nucleophile. ua.es One-pot, three-component syntheses have been developed that use a sulfoxide (B87167) reagent as a sulfur source to couple two different Grignard reagents, demonstrating the modular construction of diverse sulfides. mdpi.com

Thiosulfonates: Thiosulfonates are valuable compounds in their own right and serve as versatile intermediates in organic synthesis. uantwerpen.benih.govresearchgate.net A notable method for their preparation is the BF₃·OEt₂-mediated radical disproportionation coupling reaction of sodium sulfinates. nih.gov This protocol is advantageous as it avoids the need for metal catalysts or external oxidants and can be used to synthesize both symmetrical and unsymmetrical thiosulfonates. nih.govgoogle.com Generally, sodium arylsulfinates with electron-donating groups perform better in synthesizing symmetrical thiosulfonates. nih.gov

Direct C-H sulfonylation represents a highly atom-economical approach to installing sulfonyl groups onto organic molecules. researchgate.net Sodium sulfinates are key reagents in these transformations, which often proceed through a radical mechanism. rsc.org For instance, the perfluoroalkylsulfonylation of enaminone C-H bonds has been achieved using molecular iodine to promote the reaction with sodium perfluoroalkyl sulfinates. researchgate.net This highlights the potential for this compound to be used in similar direct C-H functionalization reactions to introduce the (2,3-F₂C₆H₃)SO₂- moiety.

Construction of Nitrogen-Sulfur Bonds

The sulfonamide functional group is a privileged scaffold in medicinal chemistry. rsc.org this compound provides a direct route to this important class of compounds, as well as to sulfenamides.

The synthesis of sulfonamides and sulfenamides from sodium sulfinates and amines represents a powerful and direct method for constructing N-S bonds. rsc.org

Sulfonamides: A variety of methods exist for the synthesis of sulfonamides from sodium sulfinates. researchgate.net One convenient approach involves the iodine-catalyzed oxidative amination of sodium sulfinates, which proceeds under mild, metal-free conditions. semanticscholar.org This method is compatible with a broad range of amines, including primary, secondary, and ammonia, allowing for the synthesis of primary, secondary, and tertiary sulfonamides. researchgate.net Another strategy involves the electrochemical oxidative amination of sodium sulfinates, offering a green alternative. researchgate.net

Sulfenamides: While sulfonamides are the more common target, sulfenamides can also be synthesized. The selective synthesis often depends on controlling the reaction conditions to prevent over-oxidation of the sulfur atom. nih.govsemanticscholar.orgresearchgate.net Direct oxidative coupling of thiols and amines is a common route, and conceptually similar transformations starting from sulfinates can be envisioned under specific catalytic systems. nih.govsemanticscholar.org

Table 2: Synthesis of N-S Bond Containing Compounds
Starting Material 1Starting Material 2Product TypeKey Reagents/ConditionsKey Features
Sodium arylsulfinatesAmines/AmmoniaSulfonamideI₂, H₂O, Room TempMetal-free, broad scope. researchgate.net
Sodium arylsulfinatesAzolesN-SulfonylazoleNBS or NISDirect S-N bond formation. researchgate.net
ThiolsAminesSulfenamideCuI, bpy, DMSOControlled oxidative coupling. nih.govresearchgate.net
This compoundAniline (B41778)SulfonamideI₂, H₂O, Room TempExpected to form N-phenyl-2,3-difluorobenzenesulfonamide.

Multicomponent and Cyclization Reactions

The reactivity of the sulfonyl radical generated from sodium sulfinates makes them ideal partners in multicomponent and cascade cyclization reactions, enabling the rapid construction of complex heterocyclic structures. rsc.org

Multicomponent Reactions: Sodium sulfinates can participate in one-pot, multicomponent reactions to build complex molecules efficiently. researchgate.net For example, a photocatalytic three-component reaction of aryldiazonium salts, styrene (B11656) derivatives, and sodium metabisulfite (B1197395) (as an SO₂ source) has been developed for the synthesis of alkyl sulfones. rsc.org Similarly, sulfonamides have been synthesized via a copper-catalyzed multicomponent process involving triarylbismuthines, nitro compounds, and sodium metabisulfite in deep eutectic solvents. researchgate.net These strategies highlight the potential for designing novel multicomponent reactions involving this compound.

Cyclization Reactions: Radical cascade cyclizations are a powerful tool for forming sulfonylated heterocycles. mdpi.com Sodium sulfinates are excellent precursors for the sulfonyl radicals that initiate these cascades. mdpi.com For instance, a visible-light-induced, photocatalyst-free cascade cyclization of alkynes with sodium sulfinates has been used to synthesize sulfonated benzothiophenes and thioflavones. mdpi.com This method shows good functional group tolerance, including for halogenated sodium sulfinates, suggesting that this compound would be a suitable substrate. mdpi.com Other examples include the Mn(OAc)₃-mediated sulfonylation-cyclization of 2-(2-alkynylphenyl)aminomaleates with sodium arylsulfinates to produce trisubstituted quinolines. nih.gov

Sulfonyl Radical-Triggered Ring-Closing Processes

There is no specific information available in the surveyed literature regarding the application of this compound as a precursor for the 2,3-difluorophenylsulfonyl radical in ring-closing processes. While sodium arylsulfinates are generally known to generate sulfonyl radicals for cyclization reactions, specific examples, reaction conditions, and yields for the 2,3-difluoro analogue have not been reported.

Integration into Multicomponent Reaction Sequences

Detailed studies on the integration of this compound into multicomponent reaction sequences are not described in the available scientific literature. Although multicomponent reactions involving other sodium sulfinates have been documented, the specific role and reactivity of the 2,3-difluorophenylsulfonyl moiety in such transformations have not been explored.

Functionalization of Complex Molecular Architectures

Applications in Heterocyclic Chemistry (e.g., imidazo[1,2-a]pyridines)

No specific examples were found of this compound being used for the functionalization of imidazo[1,2-a]pyridines or other complex heterocyclic systems. The introduction of a 2,3-difluorophenylsulfonyl group onto such scaffolds using this specific reagent is not documented.

Enabling Introduction of Difluorophenylsulfonyl Moieties

While the title compound is a logical precursor for the introduction of the 2,3-difluorophenylsulfonyl moiety, specific methodologies and applications detailing its use for the functionalization of complex molecular architectures are not available in the reviewed literature.

Theoretical and Computational Investigations on Sodium 2,3 Difluorobenzene 1 Sulfinate and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are foundational to modern computational chemistry. eurekalert.orgfortunejournals.com These first-principles simulations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. fortunejournals.com DFT methods, which include an exchange-correlation functional to account for electron-electron interactions, have become a leading approach, striking a favorable balance between computational cost and accuracy. eurekalert.org For complex systems, methods like the B3LYP or B3PW91 hybrid functionals with basis sets such as 6-31G(d,p) or 6-311G+(d,p) are commonly employed to gain deep insights into molecular properties. mkjc.innih.gov

The electronic properties of a molecule are critical determinants of its stability and reactivity. DFT calculations are widely used to analyze these features for aryl compounds containing sulfonyl groups. nih.gov Key aspects of this analysis include Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of kinetic stability; a larger gap implies lower reactivity. nih.gov For analogues like 5-aryl thiophenes bearing sulphonylacetamide moieties, DFT studies have shown that isodensities of these orbitals are primarily concentrated on the aromatic rings. nih.gov For Sodium 2,3-difluorobenzene-1-sulfinate, the electron-withdrawing fluorine atoms are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted sodium benzenesulfinate (B1229208), potentially altering the energy gap and thus its reactivity profile.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mkjc.in In a typical aryl sulfinate, the oxygen atoms of the sulfinate group would represent sites of high negative potential (red/yellow), making them susceptible to electrophilic attack. Conversely, the aromatic protons and regions near the fluorine atoms would exhibit positive potential (blue), indicating sites for potential nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information on charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. For a molecule like this compound, NBO analysis would quantify the charge on the sodium ion and the delocalization of charge within the 2,3-difluorobenzenesulfinate anion. It would also elucidate the nature of the carbon-fluorine, carbon-sulfur, and sulfur-oxygen bonds.

Table 1: Hypothetical DFT-Calculated Electronic Properties for Aryl Sulfinate Analogues (B3LYP/6-31G(d,p))
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
Sodium Benzenesulfinate-6.85-1.205.658.5
Sodium 4-fluorobenzenesulfinate-7.02-1.355.676.9
This compound-7.21-1.555.667.8

The three-dimensional structure of a molecule dictates its physical properties and how it interacts with other molecules. Conformational analysis involves identifying the most stable arrangements (conformers) and the energy barriers to rotation around single bonds. nih.gov For substituted benzenes, the orientation of the substituent relative to the aromatic ring is of primary interest. rsc.org

Computational methods can map the potential energy surface by systematically rotating specific dihedral (torsion) angles and calculating the energy at each step. For this compound, a key parameter is the torsion angle involving the C-S bond, which defines the orientation of the SO₂Na group relative to the difluorophenyl ring. Studies on analogous 2,6-difluoro-substituted acetophenone (B1666503) have shown that steric hindrance from ortho substituents forces the functional group to twist out of the plane of the benzene (B151609) ring. rsc.org A similar effect would be expected for the 2,3-difluoro analogue, where steric and electronic repulsion between the fluorine atom at the 2-position and the sulfinate group would likely favor a non-planar conformation. Calculating the energy profile for this rotation would reveal the global energy minimum conformation and the energy barriers separating it from other local minima. ethz.ch

Computational Mechanistic Elucidation

Computational chemistry is an indispensable tool for investigating reaction mechanisms, providing insights that are often inaccessible through experimental means alone. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed.

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure corresponds to a first-order saddle point on the potential energy surface. Locating the TS and calculating its energy relative to the reactants allows for the determination of the activation energy (reaction barrier), which is a key factor controlling the reaction rate. researchgate.net

For reactions involving aryl sulfinates, such as their use as sulfonyl sources in cross-coupling reactions, DFT calculations can be employed to model the proposed mechanistic steps. nih.gov For example, in a palladium-catalyzed desulfinative cross-coupling, computational analysis can identify the structures and energies of key intermediates and transition states for steps like oxidative addition and reductive elimination. acs.org The calculated free energy of activation (ΔG‡) for competing pathways can explain observed product distributions.

Table 2: Example of Calculated Activation Energies for Competing Reaction Pathways of an Aryl Sulfinate Analogue
Reaction PathwayTransition StateCalculated ΔG‡ (kcal/mol)Predicted Outcome
Sulfonylation at C4TS122.5Major Product
Sulfonylation at C2TS225.8Minor Product
Side Reaction (e.g., Desulfination)TS328.1Trace Product

A complete reaction pathway map connects all reactants, intermediates, transition states, and products. Computational studies can elucidate complex, multi-step reaction mechanisms by identifying each stationary point along the reaction coordinate. nih.gov For instance, investigations into the divergent reactivity of sulfinates have used DFT to map out distinct one-electron and two-electron pathways. nih.gov Calculations showed that upon photoexcitation, an electron donor-acceptor (EDA) complex could form, leading to a single-electron transfer from the sulfinate. The computed reaction energy profiles for the subsequent steps validated the proposed radical-based mechanism and explained the observed product formation. nih.gov Such detailed mapping provides a robust framework for understanding and optimizing reaction conditions.

Reactivity and Selectivity Prediction

By integrating the findings from electronic structure analysis and mechanistic calculations, a predictive model of a molecule's reactivity and selectivity can be developed. Electronic descriptors, such as the charges on specific atoms or the energies of frontier orbitals, can predict where a molecule is most likely to react. For example, the regioselectivity of electrophilic aromatic substitution on the 2,3-difluorophenyl ring can be predicted by analyzing the calculated charge distributions and the localization of the HOMO.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them provide crucial information about a molecule's reactivity and stability.

For aromatic compounds, the introduction of fluorine substituents is known to have a significant impact on the frontier orbitals. Fluorine is a highly electronegative atom that withdraws electron density from the aromatic ring through the sigma framework (inductive effect), which generally leads to a lowering of the HOMO and LUMO energy levels. numberanalytics.com This increased stabilization of the orbitals contributes to the enhanced thermal stability often observed in fluorinated aromatic compounds. nih.gov

Below is a table of computed HOMO and LUMO energies for benzene and a series of fluorinated benzene analogues, illustrating the effect of fluorine substitution. These calculations are typically performed using Density Functional Theory (DFT) methods.

Table 1: Computed Frontier Molecular Orbital Energies of Fluorinated Benzene Analogues

Data is illustrative and based on typical computational results for these compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For a molecule like this compound, the MEP map would reveal several key features. The oxygen atoms of the sulfinate group would be expected to show a strong negative potential, indicating their role as the primary sites for interaction with electrophiles or cations like the sodium ion. The fluorine atoms, due to their high electronegativity, would also contribute to regions of negative potential. Conversely, the hydrogen atoms on the benzene ring would exhibit a positive potential.

The MEP map for a related compound, fluorobenzene, shows a region of negative potential around the fluorine atom and a relatively electron-rich pi system above and below the aromatic ring. walisongo.ac.id In 2,3-difluorobenzene, the two adjacent fluorine atoms would create a significant region of negative potential on one side of the ring. The addition of the sulfinate group would introduce a highly polar and electron-rich site, dominating the electrostatic potential map. These maps are instrumental in understanding intermolecular interactions and predicting how the molecule will interact with other reagents.

Table 2: Typical Electrostatic Potential Ranges on MEP Maps of Substituted Benzenes

Values are representative and can vary based on the computational method and isovalue used.

Theoretical Spectroscopy

Computational methods can simulate various types of spectra, providing valuable information for structural elucidation and assignment of experimental data.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining molecular structure. Computational chemistry can predict NMR chemical shifts with a useful degree of accuracy, aiding in the interpretation of experimental spectra. For organofluorine compounds, ¹⁹F NMR is particularly informative due to the high sensitivity of the fluorine nucleus to its electronic environment. numberanalytics.com

Predicting ¹⁹F NMR chemical shifts for fluorinated aromatic compounds can be achieved using methods like Density Functional Theory (DFT), often employing the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. rsc.org For complex molecules, computational predictions can help assign specific resonances to individual fluorine atoms and can be invaluable in distinguishing between isomers.

For this compound, one would expect two distinct ¹⁹F NMR signals. The chemical shifts would be influenced by the electron-withdrawing sulfinate group and their position relative to it. Computational models can predict these shifts relative to a standard like CFCl₃. Studies on a wide range of fluorinated aromatic compounds have shown that DFT methods can predict ¹⁹F chemical shifts with a mean absolute deviation of around 2-4 ppm, which is often sufficient for structural assignment. nih.govnih.gov

Table 3: Example of Calculated vs. Experimental ¹⁹F NMR Chemical Shifts for a Difluorobenzene Derivative

Data is illustrative, based on typical results from DFT calculations (e.g., B3LYP/6-31+G(d,p) level of theory).

Simulated Vibrational Spectra (IR, Raman) for Structural Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure based on its vibrational modes. Quantum chemical calculations can simulate these spectra by computing the harmonic vibrational frequencies and their corresponding intensities. These simulated spectra are powerful aids in the assignment of experimental bands to specific molecular motions.

For this compound, a computational frequency analysis would predict the vibrational modes associated with the difluorinated benzene ring and the sulfinate group. Key vibrational modes would include C-F stretching, C-C ring stretching, C-H bending, and the symmetric and asymmetric S-O stretching of the sulfinate group. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment.

By comparing the simulated spectrum to the experimental one, each absorption band can be assigned to a specific vibration. For example, the strong S-O stretching bands are expected in the 1000-1250 cm⁻¹ region, while C-F stretching modes typically appear in the 1100-1400 cm⁻¹ range. This detailed assignment is crucial for confirming the molecular structure and understanding the effects of substitution on the vibrational properties of the benzene ring. marmacs.org

Table 4: Representative Calculated Vibrational Frequencies for a Substituted Benzene Analogue

Frequencies are illustrative and based on typical DFT calculations for fluorinated and sulfonylated benzene derivatives.

Future Research Directions and Outlook for Sodium 2,3 Difluorobenzene 1 Sulfinate Chemistry

Exploration of Novel and Environmentally Benign Synthetic Pathways

The synthesis of aryl sulfinates, including sodium 2,3-difluorobenzene-1-sulfinate, is moving away from traditional methods that often require harsh conditions. acs.org Future research is intensely focused on developing greener, more efficient, and scalable protocols.

A significant advancement has been the use of stable and easy-to-handle sulfur dioxide surrogates, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). researchgate.net Convenient two-step protocols have been developed for the synthesis of sodium aryl sulfinates from aryl bromides and DABSO, which are particularly effective for electron-poor aryl bromides that are challenging to prepare using existing methods. researchgate.net Nickel(II)-catalyzed synthesis from aryl and heteroaryl boronic acids with DABSO also presents a practical and simple protocol that tolerates a wide range of functional groups. acs.org Another approach involves a palladium-catalyzed, one-pot C-H functionalization-sulfination sequence using the inexpensive industrial reagent sodium hydroxymethanesulfinate (Rongalite) as an alternative SO2 source. nih.gov

Furthermore, the principles of green chemistry are being integrated through innovative energy sources. Ultrasound-assisted coupling reactions, for instance, offer an energy-saving and eco-friendly approach to synthesizing related aryl sulfonates from sodium sulfinates under metal-free and mild conditions. benthamdirect.com These modern methods provide higher yields, greater functional group tolerance, and improved safety profiles compared to classical routes.

Synthetic Approach Starting Materials Key Reagents/Catalysts Advantages
SO2 Surrogate Method Aryl Bromides, Aryl Boronic AcidsDABSO, Palladium or Nickel CatalystsHigh efficiency, wide substrate scope, good for electron-poor arenes. acs.orgresearchgate.net
C-H Sulfination Arenes (via Thianthrenium Salts)Rongalite, Palladium CatalystSite-selective, operationally simple, uses inexpensive SO2 source. nih.gov
Ultrasound-Assisted Synthesis Sodium Sulfinates, N-hydroxyphthalimideI2 (Catalyst)Energy-saving, rapid, metal-free, mild conditions. benthamdirect.com

Development of New Reactivity Modes and Catalytic Systems

Sodium sulfinates are remarkably versatile reagents, capable of acting as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions. nih.govsemanticscholar.org A key area of future research lies in harnessing this versatility by developing novel reactivity modes and catalytic systems.

One of the most promising frontiers is the control between one- and two-electron pathways to achieve divergent reactivity from the same starting materials. nih.gov For example, the reaction of sulfinates with pyridinium (B92312) salts can be directed towards two completely different outcomes: a base-catalyzed nucleophilic addition (two-electron pathway) to achieve C4-sulfonylation of pyridines, or a visible-light-induced radical pathway (one-electron pathway) that leads to a three-component sulfonative pyridylation of alkenes. nih.gov This dual reactivity opens up new avenues for synthesizing complex molecules with high selectivity.

The development of advanced catalytic systems is also crucial. Dual catalytic systems that combine transition metals with photoredox catalysts are enabling previously challenging transformations. mdpi.com A recently developed system using a nickel catalyst in conjunction with an organoboron photocatalyst facilitates the efficient cross-coupling of aryl bromides with sodium sulfinates under visible light, offering a greener alternative to expensive iridium or ruthenium complexes. mdpi.com These new systems tolerate a broad range of functional groups and can be applied to complex heteroaromatic compounds. mdpi.com

Reactivity Mode Description Catalytic System Example Outcome
Nucleophilic (Two-Electron) Sulfinate acts as a nucleophile in an addition or substitution reaction.Base-catalyzedDirect C-S bond formation (e.g., C4-sulfonylation of pyridine). nih.gov
Radical (One-Electron) Sulfinate serves as a precursor to a sulfonyl radical.Visible-light photocatalysisMulti-component reactions (e.g., alkene pyridyl-sulfonylation). nih.govresearchgate.net
Dual Catalysis Combination of two catalytic cycles to enable a single transformation.Nickel / Organoboron PhotocatalystCross-coupling for sulfone synthesis under mild, green conditions. mdpi.com

Advanced Mechanistic Probing through Synergistic Experimental and Computational Studies

A deeper understanding of reaction mechanisms is essential for optimizing existing methods and designing new transformations. The synergy between experimental studies and high-level computational modeling has become a powerful tool for probing the intricate details of reaction pathways involving fluorinated sulfinate reagents.

Computational methods, such as Density Functional Theory (DFT), are used to investigate the energetics of entire catalytic cycles. nih.gov For instance, a comprehensive computational study on the Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides elucidated the critical roles of the catalyst and base, uncovered the origin of SO2 insertion into the metal-carbon bond, and confirmed that each stage of the reaction is kinetically and thermodynamically feasible. nih.gov Such studies can rationalize experimental observations and predict the reactivity of different substrates. nih.gov

Theoretical studies also explore the fundamental properties of fluorinated compounds. mdpi.comresearchgate.net Computational analysis can estimate properties like electrochemical stability, polarity, and basicity, and study how fluorination affects bond parameters and reactivity. mdpi.comresearchgate.net This knowledge is invaluable for the rational design of new catalysts and reagents. By modeling the insertion of other small molecules or designing new catalysts with lower activation barriers, computational chemistry can significantly accelerate the discovery of novel reactions and more efficient catalytic systems. nih.gov

Strategic Design of Fluorinated Sulfinate-Based Reagents for Complex Molecule Synthesis

The unique properties conferred by fluorine make it a highly desirable element in drug discovery and materials science. numberanalytics.comcas.cn Consequently, a major direction for future research is the strategic design and synthesis of novel fluorinated sulfinate-based reagents, like this compound, for the efficient construction of complex molecules.

Late-stage fluorination—the introduction of fluorine into a complex molecule at a late point in its synthesis—is a particularly powerful strategy. numberanalytics.com It allows for the rapid diversification of lead compounds, improving their metabolic stability, binding affinity, and bioavailability. numberanalytics.com Fluorinated sulfinates are ideal reagents for this purpose, serving as versatile precursors for a wide range of sulfur-containing functional groups, including sulfones, sulfonamides, and sulfonate esters. nih.govresearchgate.net

The development of new fluorinating agents and methodologies is critical to overcoming the challenges associated with the synthesis of complex fluorinated molecules. numberanalytics.combeilstein-journals.org Sulfinate-derived reagents are being increasingly used as radical precursors, enabling new types of bond formations that are difficult to achieve through traditional ionic pathways. acs.org The alacritous adoption of sulfinate reagents by the medicinal chemistry community highlights their robustness and predictable reactivity in building complex, biologically active molecules. acs.org Future work will focus on creating a broader portfolio of fluorinated sulfinate reagents with tailored reactivity to enable even more precise and efficient synthesis of next-generation pharmaceuticals and advanced materials. acs.orgnih.gov

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